2-Methyl-3-butenenitrile

Vue d'ensemble

Description

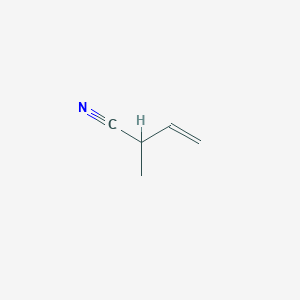

2-Methyl-3-butenenitrile (2M3BN, CAS 16529-56-9) is a branched unsaturated nitrile with the molecular formula C₅H₇N and a molecular weight of 81.12 g/mol. It is a clear yellow liquid with a boiling point of ~121°C and a density of 0.811 g/cm³ . Industrially, 2M3BN is a critical intermediate in the DuPont process for synthesizing adiponitrile (ADN), a precursor to nylon-6,4. The compound is formed during the nickel-catalyzed hydrocyanation of 1,3-butadiene, yielding a mixture of 2M3BN and linear 3-pentenenitrile (3PN) . Its isomerization to 3PN is a pivotal step in the ADN synthesis pathway, with catalytic efficiency directly impacting process economics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-3-butenenitrile can be synthesized through the hydrocyanation of butadiene. This process involves the addition of hydrocyanic acid to butadiene, resulting in a mixture of this compound and 3-pentenenitrile . The reaction is typically catalyzed by nickel complexes, such as nickel(0) and phosphine complexes .

Industrial Production Methods: In industrial settings, the hydrocyanation process is optimized to achieve high selectivity and yield. The reaction conditions include the use of specific ligands and co-catalysts to promote the formation of the desired product. For example, the use of 1,4-bis(diphenylphosphino)butane as a ligand and nickel(0) as a catalyst can achieve a high selectivity for 3-pentenenitrile, which can then be isomerized to this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-3-butenenitrile undergoes various chemical reactions, including isomerization, hydrocyanation, and polymerization.

Common Reagents and Conditions:

Isomerization: This reaction can be catalyzed by nickel complexes, resulting in the formation of linear pentenenitriles.

Hydrocyanation: The addition of hydrocyanic acid to butadiene produces this compound and 3-pentenenitrile.

Polymerization: Nitriles, including this compound, can polymerize in the presence of metals and some metal compounds.

Major Products:

Isomerization: Produces 3-pentenenitrile.

Hydrocyanation: Produces a mixture of this compound and 3-pentenenitrile.

Applications De Recherche Scientifique

Polymer Synthesis

2M3BN serves as a monomer in the synthesis of various polymers. Its unique structure allows it to participate in polymerization reactions, leading to the formation of materials with specific properties tailored for industrial use.

- Polymerization Reactions : The compound is utilized in both anionic and cationic polymerization processes, contributing to the development of elastomers and plastics that exhibit enhanced mechanical properties and thermal stability.

Catalysis

Recent studies have highlighted the role of 2M3BN in catalytic processes, particularly in isomerization reactions:

- Nickel-Catalyzed Isomerization : Research has demonstrated that 2M3BN can be efficiently isomerized using nickel catalysts, producing linear pentene-nitriles. This transformation is significant for creating intermediates that are valuable in organic synthesis and industrial applications .

- Mechanistic Studies : Detailed mechanistic studies employing Density Functional Theory (DFT) have provided insights into the reaction pathways and efficiencies of these catalytic processes, showcasing the compound's potential in advancing catalytic chemistry .

Chemical Intermediate

As a chemical intermediate, 2M3BN plays a critical role in synthesizing various compounds:

- Dyes and Pigments : It is used as an intermediate in the production of chemical dyes, enhancing color properties and stability in various applications.

- Rubber Accelerators : The compound contributes to the formulation of rubber accelerators, which are essential for improving the curing process and performance characteristics of rubber products .

- Lubricants : Its properties make it suitable for use in formulating lubricants that require specific viscosity and stability under heat .

Flavor and Fragrance Industry

In addition to its industrial applications, 2M3BN is also utilized within the flavor and fragrance sector. Its unique chemical structure allows it to contribute to specific scent profiles, making it valuable for creating synthetic flavors used in food products and perfumes .

Case Study 1: Polymer Development

A study published in the Journal of Polymer Science explored the use of 2M3BN as a monomer for synthesizing novel elastomers. The resulting materials exhibited improved elasticity and thermal resistance compared to traditional polymers.

Case Study 2: Catalytic Efficiency

Research conducted at a leading university investigated the efficiency of nickel-catalyzed isomerization of 2M3BN. Results indicated high yields of linear pentene-nitriles under optimized conditions, demonstrating its potential for scalable industrial applications.

Mécanisme D'action

The mechanism of action of 2-methyl-3-butenenitrile involves its interaction with specific molecular targets and pathways. For example, in the hydrocyanation reaction, the compound undergoes cyano migration and methylallyl rotation, leading to the formation of 3-pentenenitrile . The reaction is catalyzed by nickel complexes, which facilitate the activation and rearrangement of the molecular structure .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares 2M3BN with structurally related nitriles:

Key Observations :

- Structural Isomerism : 2M3BN and 2M2BN are positional isomers, differing in nitrile group placement. 3PN and 4PN are linear isomers formed via catalytic isomerization of 2M3BN .

- Reactivity : 2M3BN undergoes isomerization to 3PN via C–CN bond cleavage, while 2M2BN is less reactive due to conjugation stabilization .

Catalytic Behavior and Reactivity

Isomerization Efficiency

Nickel-based catalysts (e.g., Ni(0)-bisphosphine complexes) selectively isomerize 2M3BN to 3PN. The equilibrium ratio at 80–100°C favors 3PN (94:6 3PN:2M3BN) . Promoters like ZnCl₂ enhance reaction rates by lowering activation barriers (e.g., from ~25 kcal/mol to ~18 kcal/mol) .

Table 2: Catalytic Performance Under Different Conditions

| Catalyst System | Promoter | Temperature (°C) | 3PN Yield (%) | Reference |

|---|---|---|---|---|

| Ni[P(OC₂H₅)₃]₄ | None | 100 | 2.5 | |

| Ni[P(OC₂H₅)₃]₄ + ZnCl₂ | ZnCl₂ | 80 | 56.0 | |

| Ni(bisphosphine) + Lewis acid | AlCl₃ | 80 | >90 (equilibrium) |

Key Findings :

- Promoter Effects : ZnCl₂ increases 3PN yield by stabilizing nickel intermediates and facilitating ligand displacement .

- Ligand Design : Bulky bisphosphine ligands (e.g., TTP family) improve steric control, reducing side reactions like 3PN → 2-methyl-2-pentenenitrile .

Mechanistic Insights

Density functional theory (DFT) studies reveal that isomerization proceeds through a nickel-hydride intermediate. The mechanism involves:

Oxidative Addition : Ni(0) inserts into the C–CN bond of 2M3BN.

Hydride Transfer : A β-hydride shift forms a nickel-allyl intermediate.

Reductive Elimination : Release of 3PN regenerates the catalyst .

Lewis acids (e.g., ZnCl₂) polarize the C–CN bond, reducing the energy barrier for oxidative addition .

Research Findings and Industrial Relevance

Ligand Optimization

Phosphonite ligands (e.g., Tolman’s electron-rich systems) enhance turnover frequencies (TOFs) by 30–50% compared to traditional phosphites . Steric maps (SambVca analysis) confirm that ligand bulkiness prevents undesired C–H activation .

Process Innovations

Activité Biologique

2-Methyl-3-butenenitrile (CAS Number: 16529-56-9) is a nitrile compound with significant relevance in various industrial applications, including its role as a chemical intermediate and its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| Boiling Point | 124 °C |

| Flash Point | 15 °C |

| Specific Gravity | 0.82 |

| Solubility | Slightly soluble in water; soluble in acetone and ethanol |

Biological Activity

Research on the biological activity of this compound has revealed several important aspects:

Antimicrobial Properties

A study highlighted the reactivity of this compound with nickel(0) complexes, showing that these complexes exhibited antimicrobial effects against Escherichia coli. The ligands and their nickel complexes demonstrated significant biological activity, indicating potential applications in developing antimicrobial agents .

Catalytic Isomerization

Another area of interest is the catalytic isomerization of this compound into other nitriles, such as 3-pentenenitrile. This reaction was performed using nickel catalysts, suggesting that the compound can serve as a precursor for synthesizing other biologically active compounds through catalytic processes .

Toxicological Studies

Toxicological assessments indicate that this compound is classified as toxic if swallowed, inhaled, or in contact with skin. It poses risks associated with flammability and requires careful handling under controlled conditions to mitigate exposure risks .

Case Studies

- Antimicrobial Activity : In a controlled laboratory setting, nickel(0) complexes derived from this compound were tested against various bacterial strains. The results showed a notable reduction in bacterial viability, supporting its potential use as an antimicrobial agent .

- Chemical Synthesis : Research into the synthesis of polyamide materials used this compound as a monomer. This application demonstrates its utility in polymer chemistry and materials science, highlighting its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for the isomerization of 2M3BN to 3-pentenenitrile (3PN), and how do ligand systems influence selectivity?

The isomerization of 2M3BN to 3PN is a critical step in the DuPont adiponitrile synthesis process. Nickel-based catalysts, particularly Ni(0)-phosphite complexes, are widely used. Ligands such as dppb (1,4-bis(diphenylphosphino)butane) or dppf (1,1'-bis(diphenylphosphino)ferrocene) achieve >98% selectivity for 3PN by stabilizing the active Ni(0) species and suppressing side reactions (e.g., formation of 2-methyl-2-butenenitrile, 2M2BN). Key parameters include:

- Temperature : 80–120°C.

- Solvent : Ionic liquids (e.g., [BMIM][PF₆]) enhance reaction rates by stabilizing intermediates.

- Lewis acid co-catalysts : ZnCl₂ improves turnover frequency by polarizing the C≡N bond .

Q. How can researchers characterize the purity and composition of 2M3BN in reaction mixtures?

Gas chromatography (GC) with flame ionization detection is the standard method for quantifying 2M3BN and its isomers (e.g., 3PN, 2M2BN). For mechanistic studies, in situ FTIR-ATR spectroscopy monitors real-time changes in C≡N and C=C bond vibrations during isomerization. Mass spectrometry (MS) and NMR (¹H, ¹³C) are used to confirm intermediate structures, such as (2M3BN)NiL₂ complexes .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of Ni catalysts by 2M2BN and 2PN, and how can this be mitigated?

DFT calculations reveal that 2M2BN and 2PN form stable dead-end intermediates (e.g., (2M2BN)NiL₂ and (2PN)NiL₂), which divert the catalyst from the catalytic cycle. These intermediates arise from thermodynamic stabilization of conjugated nitriles. Mitigation strategies include:

- Ligand optimization : Bulky phosphonite ligands (e.g., TTP ligands) reduce steric accessibility of non-productive intermediates.

- Feedstock purification : Distillation to reduce 2M2BN/2PN content below 5% in 2M3BN feedstock .

Q. How do electronic and steric ligand properties affect the oxidative addition and reductive elimination steps in Ni-catalyzed isomerization?

Tolman’s electronic parameter (TEP) and cone angle analyses show that electron-donating ligands (e.g., PPh₃) lower the activation energy for oxidative addition of 2M3BN to Ni(0). Conversely, sterically hindered ligands (e.g., dppf) accelerate reductive elimination by destabilizing the (3PN)NiL₂ intermediate. Computational studies (e.g., Gaussian 09) correlate ligand bite angles with transition-state geometries .

Q. What role do Lewis acids play in modulating the isomerization pathway?

Lewis acids (e.g., BPh₃) enhance selectivity by coordinating to the nitrile group, polarizing the C≡N bond, and facilitating β-hydrogen elimination. For example, ZnCl₂ increases the turnover frequency by 30% in ionic liquid media. However, excessive Lewis acid concentrations promote side reactions (e.g., oligomerization) .

Q. Key Data from Literature

Q. Methodological Recommendations

- Experimental design : Use Schlenk techniques under inert conditions (O₂/H₂O < 0.1 ppm) to prevent catalyst oxidation .

- Data contradiction resolution : Cross-validate GC and FTIR-ATR results to distinguish between kinetic and thermodynamic product distributions .

- Computational modeling : Combine DFT (e.g., B3LYP/6-31G**) with experimental kinetics to refine transition-state models .

Propriétés

IUPAC Name |

2-methylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3,5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAXCOMEMKANRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025578 | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-3-butenenitrile is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Butenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

less than 71 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.813 at 69.1 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

29.5 mmHg at 72 °F ; 59.7 mmHg at 103.1 °F; 180.2 mmHg at 155.3 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16529-56-9 | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16529-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016529569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UB332ATH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.